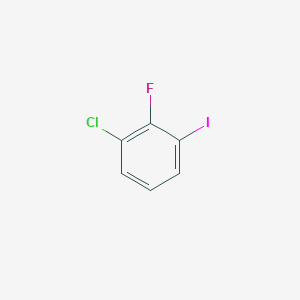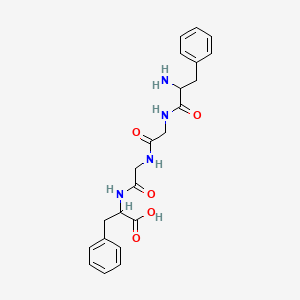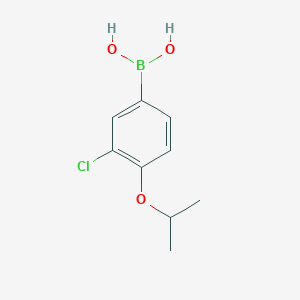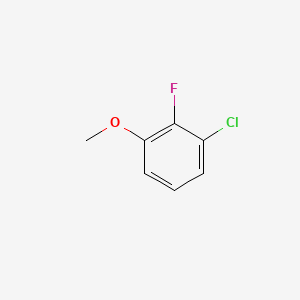
3-Chloro-2-fluoroiodobenzene
Übersicht
Beschreibung
3-Chloro-2-fluoroiodobenzene: is an aromatic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoroiodobenzene typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-fluorobenzene using iodine and an oxidizing agent such as sodium iodate or iodine monochloride . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloro-2-fluoroiodobenzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as , , or .
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using can lead to the formation of .
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like or , leading to the formation of .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as , , or in solvents like or .
Oxidation: Reagents like , , or in acidic or basic media.
Reduction: Reagents like , , or in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as , , or .
Oxidation Products: Formation of , , or .
Reduction Products: Formation of .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-2-fluoroiodobenzene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds . It serves as a precursor for the synthesis of pharmaceutical intermediates and agrochemicals .
Biology: In biological research, this compound is used in the development of radiolabeled molecules for imaging studies. Its unique halogenation pattern allows for the incorporation of radioactive isotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Medicine: this compound is explored for its potential in drug discovery . Its derivatives have shown antimicrobial , anti-inflammatory , and anticancer activities . Researchers are investigating its role in the development of targeted therapies .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials . It is also employed in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoroiodobenzene and its derivatives involves interaction with specific molecular targets . For instance, in medicinal chemistry, its derivatives may inhibit enzymes or bind to receptors , leading to therapeutic effects . The presence of multiple halogens enhances the compound’s ability to interact with biological macromolecules through hydrogen bonding , van der Waals forces , and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-fluoroiodobenzene
- 4-Chloro-2-fluoroiodobenzene
- 3-Chloro-4-fluoroiodobenzene
- 2-Bromo-4-fluoroiodobenzene
Comparison: 3-Chloro-2-fluoroiodobenzene is unique due to its specific halogenation pattern . The position of the chlorine, fluorine, and iodine atoms on the benzene ring influences its reactivity and interaction with other molecules . Compared to its analogs, this compound may exhibit distinct chemical and biological properties , making it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRRZKUNYYQXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380817 | |
| Record name | 3-Chloro-2-fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72373-82-1 | |
| Record name | 1-Chloro-2-fluoro-3-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72373-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-fluoro-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)









